Jegosapogenin
Overview
Description
Jegosapogenin is a chemical substance with the molecular formula C35H56O6 . It has a molecular weight of 572.827 . It is also known as Olean-12-ene-3β,16α,21β,22α,28-pentol 21-[(E)-2-methyl-2-butenoate] .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated as 21-O-tigloyl-barringtogenol C (Ia), which was obtained along with barringtogenol C (I) and barringtogenol D (II) by acid hydrolysis of the pericarps saponin (jegosaponin) of Styrax japonica SIEB . The anhydro-structure (III or V) is excluded from the partial structure of jegosaponin .
Scientific Research Applications
Chemical Structure and Properties
Jegosapogenin, a sapogenin obtained from Styrax japonica, has been extensively studied for its chemical structure. Kitagawa, Imakura, Hayashi, and Yosioka (1975) detailed the structure of this compound, also known as 21-O-tigloyl-barringtogenol C, which they obtained by acid hydrolysis of jegosaponin, a pericarps saponin of Styrax japonica (Kitagawa et al., 1975). Similarly, Nakano et al. (1967) identified jegosapogenol as 3$,16a,21~,22a,28-pentahydroxy-olean-12-ene, further clarifying its chemical identity (Nakano et al., 1967).
Biological Effects and Mechanisms
This compound's biological effects have been explored in various studies. Nishimura et al. (2021) investigated the cytotoxic mechanisms of jegosaponin derivatives, jegosaponin A and B, from Styrax japonica, demonstrating their impact on cell membrane permeability in prostate cancer cells and zebrafish embryos (Nishimura et al., 2021). Additionally, Yosioka, Saijoh, and Kitagawa (1972) isolated and elucidated the structures of several acylated derivatives of barringtogenol C, a sapogenin related to jegosaponin, through soil bacterial hydrolysis (Yosioka et al., 1972).
Properties
IUPAC Name |
[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,5,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O6/c1-10-20(2)29(40)41-28-27(39)35(19-36)22(17-30(28,3)4)21-11-12-24-32(7)15-14-25(37)31(5,6)23(32)13-16-33(24,8)34(21,9)18-26(35)38/h10-11,22-28,36-39H,12-19H2,1-9H3/b20-10+/t22-,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCBAFROHXGCX-BNIUCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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